N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide
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Overview
Description
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-2-oxo-2H-chromene-3-carboxylic acid and 4-methylbenzoyl chloride.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The resulting acid chloride is then reacted with 4-methylbenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloro group in the coumarin ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized coumarin derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
- N-(6-chloro-2-oxo-2H-chromen-3-yl)-3,4-dimethoxybenzamide
- N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide
- N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-ethylbenzamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the benzamide moiety. These variations can significantly impact the compound’s physical and chemical properties.
- Biological Activity: Each compound may exhibit different levels of biological activity, depending on the nature and position of the substituents.
- Uniqueness: N-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-chloro-2-oxochromen-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-10-2-4-11(5-3-10)16(20)19-14-9-12-8-13(18)6-7-15(12)22-17(14)21/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPQQEGJAIJFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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